REACTION_CXSMILES
|
[NH2:1][C:2]1[N:3]=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.Br[CH2:10][C:11](=O)[CH2:12][CH3:13]>C(O)CC>[CH2:12]([C:11]1[N:1]=[C:2]2[CH:7]=[CH:6][C:5]([CH3:8])=[N:4][N:3]2[CH:10]=1)[CH3:13]
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Name
|
|
Quantity
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4 g
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Type
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reactant
|
Smiles
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NC=1N=NC(=CC1)C
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Name
|
|
Quantity
|
7.38 g
|
Type
|
reactant
|
Smiles
|
BrCC(CC)=O
|
Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
|
C(CC)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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under reflux
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Type
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CONCENTRATION
|
Details
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concentrated under reduced pressure
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Type
|
DISSOLUTION
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Details
|
the residues were dissolved in acetone (50.0 ml)
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residues were dissolved in chloroform
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residues were purified by silica gel column chromatography (isopropanol:hexane=1:2)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1N=C2N(N=C(C=C2)C)C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |